

# A Comparative Analysis of the Safety of Second-Generation Sulfonylureas: A Systematic Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Glyclopymamide*

Cat. No.: *B1671907*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review of the safety profiles of commonly prescribed second-generation sulfonylureas: glimepiride, glipizide, and gliclazide. The information is intended to support evidence-based decision-making in clinical research and drug development. This analysis focuses on key safety outcomes, including hypoglycemia, major adverse cardiovascular events (MACE), and all-cause mortality, drawing upon data from significant clinical trials and observational studies.

## Comparative Safety Profiles of Second-Generation Sulfonylureas

The following tables summarize quantitative data from key clinical trials and large-scale observational studies, offering a comparative perspective on the safety of glimepiride, glipizide, and gliclazide.

Table 1: Risk of Hypoglycemia

| Study/Drug Comparison | Patient Population                                                                  | Key Findings                                                                                                                                                                                                                                                                                    |
|-----------------------|-------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GUIDE Study           | 845 patients with type 2 diabetes                                                   | Gliclazide MR was associated with a significantly lower incidence of hypoglycemic episodes with blood glucose <3 mmol/L compared to glimepiride (3.7% vs. 8.9% of patients, p=0.003)[1][2][3][4][5].                                                                                            |
| General Comparison    | Patients with type 2 diabetes, including those with renal impairment or the elderly | Glipizide is often preferred due to its lower risk of prolonged hypoglycemia, as it lacks active metabolites that can accumulate, particularly in patients with compromised renal function[6]. Newer-generation sulfonylureas generally have a lower risk of hypoglycemia than older agents[6]. |

Table 2: Cardiovascular Safety

| Study/Drug Comparison                         | Patient Population                                                         | Key Findings                                                                                                                                                                                                                                                                                                                                                                                    |
|-----------------------------------------------|----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAROLINA Trial                                | 6,033 patients with type 2 diabetes and elevated cardiovascular risk       | Glimepiride was non-inferior to linagliptin for the primary composite cardiovascular outcome (cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke). The hazard ratio for glimepiride versus linagliptin was 0.98 (95.47% CI, 0.84 to 1.14)[7][8][9][10][11]. This suggests no excess cardiovascular risk for glimepiride compared to a DPP-4 inhibitor[7][8][9][10][11]. |
| TOSCA.IT Trial                                | 3,028 patients with type 2 diabetes inadequately controlled with metformin | There was no significant difference in the primary composite outcome (all-cause death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization) between pioglitazone and sulfonylureas (glimepiride, gliclazide, or glibenclamide). The hazard ratio was 0.96 (95% CI, 0.74 to 1.26)[12][13][14].                                                               |
| UK Clinical Practice Research Datalink (CPRD) | 91,521 patients with type 2 diabetes                                       | Compared with metformin, second-generation sulfonylureas as a class were associated with an 18% to 30% excess risk for congestive heart failure[15][16].                                                                                                                                                                                                                                        |

Table 3: All-Cause Mortality

| Study/Drug Comparison                         | Patient Population                                                   | Key Findings                                                                                                                                                       |
|-----------------------------------------------|----------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| CAROLINA Trial                                | 6,033 patients with type 2 diabetes and elevated cardiovascular risk | No significant difference in all-cause mortality was observed between the glimepiride and linagliptin groups[7][8][9][10][11].                                     |
| UK Clinical Practice Research Datalink (CPRD) | 91,521 patients with type 2 diabetes                                 | Monotherapy with second-generation sulfonylureas was associated with a significant 24% to 61% excess risk for all-cause mortality compared with metformin[15][16]. |
| ADVANCE Trial                                 | 11,140 patients with type 2 diabetes                                 | Intensive glucose control with a gliclazide-based regimen did not significantly reduce all-cause mortality compared to standard care[17][18][19].                  |

## Experimental Protocols of Key Cited Studies

A summary of the methodologies for the principal clinical trials cited in this review is provided below.

### GUIDE (Glucose Control in Type 2 Diabetes: Diamicron MR vs. Glimepiride) Study

- Study Design: A 27-week, multicenter, randomized, double-blind, parallel-group study.
- Participants: 845 patients with type 2 diabetes who were either drug-naïve or receiving treatment with metformin or an alpha-glucosidase inhibitor.
- Intervention: Patients were randomized to receive either gliclazide modified-release (MR) (30-120 mg daily) or glimepiride (1-6 mg daily).

- Primary Endpoints: The primary efficacy endpoint was the change in HbA1c from baseline. The primary safety endpoint was the incidence of hypoglycemic episodes, defined as symptomatic episodes with a confirmed plasma glucose level of less than 3 mmol/L.
- Data Analysis: The non-inferiority of gliclazide MR to glimepiride for HbA1c reduction was tested. Safety analyses compared the incidence of hypoglycemia between the two groups.

## **CAROLINA (Cardiovascular Outcome Study of Linagliptin Versus Glimepiride in Patients with Type 2 Diabetes) Trial**

- Study Design: A multicenter, randomized, double-blind, active-controlled, non-inferiority trial.
- Participants: 6,033 adults with type 2 diabetes and a high risk of cardiovascular events.
- Intervention: Patients were randomized to receive either linagliptin (5 mg once daily) or glimepiride (1-4 mg once daily) in addition to their usual care.
- Primary Endpoint: The primary outcome was the time to the first occurrence of the composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).
- Data Analysis: A Cox proportional-hazards model was used to test for the non-inferiority of linagliptin versus glimepiride. The upper boundary of the 95.47% confidence interval for the hazard ratio had to be less than 1.3 to establish non-inferiority.

## **TOSCA.IT (Thiazolidinediones Or Sulfonylureas Cardiovascular Accidents Intervention Trial)**

- Study Design: A multicenter, randomized, pragmatic clinical trial.
- Participants: 3,028 patients with type 2 diabetes inadequately controlled with metformin monotherapy.
- Intervention: Patients were randomized to receive either pioglitazone (15-45 mg daily) or a sulfonylurea (glibenclamide, glimepiride, or gliclazide, at the discretion of the investigator) as add-on therapy to metformin.

- Primary Endpoint: The primary outcome was a composite of the first occurrence of all-cause death, non-fatal myocardial infarction, non-fatal stroke, or urgent coronary revascularization.
- Data Analysis: A Cox proportional-hazards model was used to compare the time to the primary outcome between the two treatment groups.

## **ADVANCE (Action in Diabetes and Vascular Disease: Preterax and Diamicron MR Controlled Evaluation) Trial**

- Study Design: A 2x2 factorial, multicenter, randomized controlled trial.
- Participants: 11,140 patients with type 2 diabetes at high risk for vascular events.
- Intervention: One arm of the trial involved intensive glucose control with a gliclazide (modified release)-based regimen, targeting an HbA1c of 6.5% or less, compared with standard glucose control.
- Primary Endpoints: The primary endpoints were composites of major macrovascular events (cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke) and major microvascular events (new or worsening nephropathy or retinopathy).
- Data Analysis: The effects of intensive glucose control on the primary endpoints were analyzed using a Cox proportional-hazards model.

## **Visualizing the Systematic Review Process and Sulfonylurea Mechanism of Action**

To further elucidate the methodology of this review and the pharmacological context of second-generation sulfonylureas, the following diagrams are provided.



[Click to download full resolution via product page](#)

Figure 1. Systematic review workflow for assessing the safety profiles of second-generation sulfonylureas.



[Click to download full resolution via product page](#)Figure 2. Signaling pathway of second-generation sulfonylureas in pancreatic  $\beta$ -cells.**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Sulfonylurea receptor 1 in central nervous system injury: a focused review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are SUR1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. [PDF] Sulfonylurea receptor -1 (SUR1): genetic and metabolic evidences for a role in the susceptibility to type 2 diabetes mellitus. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. bjd-abcd.com [bjd-abcd.com]
- 6. scribd.com [scribd.com]
- 7. GUIDE study: a double-blind comparison of once-daily gliclazide MR and glimepiride in type 2 diabetic patients [dspace.library.uu.nl]
- 8. semanticscholar.org [semanticscholar.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. The TOSCA.IT Trial: A Study Designed to Evaluate the Effect of Pioglitazone Versus Sulfonylureas on Cardiovascular Disease in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 12. researchgate.net [researchgate.net]
- 13. neurology.org [neurology.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. icu.smhs.gwu.edu [icu.smhs.gwu.edu]

- 17. [PDF] Effect of Linagliptin vs Glimepiride on Major Adverse Cardiovascular Outcomes in Patients With Type 2 Diabetes: The CAROLINA Randomized Clinical Trial. | Semantic Scholar [semanticscholar.org]
- 18. Pioglitazone versus sulfonylureas: cardiovascular outcomes with older diabetes drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static1.squarespace.com [static1.squarespace.com]
- To cite this document: BenchChem. [A Comparative Analysis of the Safety of Second-Generation Sulfonylureas: A Systematic Review]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671907#a-systematic-review-of-the-safety-profiles-of-second-generation-sulfonylureas]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)